molecular formula C7H9FN2 B1333272 (3-Fluoro-4-methylphenyl)hydrazine CAS No. 687971-90-0

(3-Fluoro-4-methylphenyl)hydrazine

Cat. No.: B1333272
CAS No.: 687971-90-0
M. Wt: 140.16 g/mol
InChI Key: PNRQXRHFMKMXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-4-methylphenyl)hydrazine is an organic compound with the molecular formula C7H9FN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the third position and a methyl group at the fourth position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and activity .

Cellular Effects

It is believed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-Fluoro-4-methylphenylhydrazine is not well-defined . It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is believed that this compound may have long-term effects on cellular function, potentially influencing the stability and degradation of the compound over time .

Dosage Effects in Animal Models

It is believed that this compound may have threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that this compound may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methylphenyl)hydrazine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-Fluoro-4-methylbenzaldehyde+Hydrazine hydrateThis compound\text{3-Fluoro-4-methylbenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 3-Fluoro-4-methylbenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods

For industrial production, the process may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methylphenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Scientific Research Applications

(3-Fluoro-4-methylphenyl)hydrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylphenylisothiocyanate
  • 3-Fluoro-4-methylbenzaldehyde
  • 3-Fluoro-4-methylbenzoic acid

Comparison

Compared to these similar compounds, (3-Fluoro-4-methylphenyl)hydrazine is unique due to its hydrazine functional group, which imparts distinct reactivity and applications. For example, while 3-Fluoro-4-methylbenzaldehyde is primarily used as an intermediate in organic synthesis, this compound’s hydrazine group allows it to participate in a wider range of chemical reactions, including the formation of azo compounds and substituted hydrazines .

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRQXRHFMKMXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379139
Record name 3-Fluoro-4-methylphenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687971-90-0
Record name 3-Fluoro-4-methylphenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.